1-(Tert-butyl) 2-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(Tert-butyl) 2-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate is a synthetic organic compound It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of tert-butyl, methyl, and methoxy groups attached to the pyrrolidine ring, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 2-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the protection of the amino group in pyrrolidine, followed by the introduction of tert-butyl and methyl groups through alkylation reactions. The methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate. The carboxylate groups are often introduced through esterification reactions using appropriate carboxylic acids and alcohols .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 2-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or carboxylate groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Tert-butyl) 2-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl) 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- 1-(Tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
Uniqueness
1-(Tert-butyl) 2-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group .
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-methoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 |
InChI Key |
NZGOSPJWFBSVFT-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC |
Origin of Product |
United States |
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